molecular formula C20H32O B1197280 Cyanthiwigin C CAS No. 151063-13-7

Cyanthiwigin C

Cat. No. B1197280
M. Wt: 288.5 g/mol
InChI Key: PVJCGHFLWMLYSO-USYVTKNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanthiwigin C is a natural product found in Myrmekioderma rea and Myrmekioderma gyroderma with data available.

Scientific Research Applications

Bioactivity and Therapeutic Potential

Cyanthiwigin C, a diterpene isolated from the Jamaican sponge Myrmekioderma styx, has shown significant bioactivity in scientific studies. Peng et al. (2002) reported that Cyanthiwigin C exhibited activity against hepatitis B virus (HBV) and Mycobacterium tuberculosis (Mtb), demonstrating its potential as a therapeutic agent for these infections. This suggests the compound's relevance in the development of new medicines for treating infectious diseases (Peng et al., 2002).

Synthetic Insights and Derivatization

The synthesis and diversification of the Cyanthiwigin natural product core, including Cyanthiwigin C, have been a focus of research, providing valuable insights into the preparation and reactivity of complex molecular scaffolds. Kim (2017) described a second-generation synthesis of the Cyanthiwigin natural product core, employing new technologies to expedite its preparation on a large scale. This research contributes to the field of synthetic organic chemistry, expanding the possibilities for creating novel compounds for biological evaluation (Kim, 2017).

Microbial Metabolism and Antibiotic Synergy

Studies on microbial metabolism of Cyanthiwigin C have provided insights into its interaction with microorganisms. Peng et al. (2006) conducted transformation studies on Cyanthiwigin B, a closely related compound, revealing its ability to enhance the antimicrobial activity of other compounds. This indicates potential applications in developing synergistic antibiotic treatments (Peng et al., 2006).

Structural Characterization and Novel Skeletons

Research on Cyanthiwigin C also involves structural characterization and the discovery of novel diterpene skeletons. Peng et al. (2003) identified novel diterpenes, including Cyanthiwigin AC and AD, providing new insights into the structural diversity of this family of compounds. Such studies are crucial for understanding the chemical nature and potential applications of these molecules (Peng et al., 2003).

properties

CAS RN

151063-13-7

Product Name

Cyanthiwigin C

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

(3S,3aS,5aS,10aR,10bS)-3a,5a,8-trimethyl-1-propan-2-yl-3,4,5,6,9,10,10a,10b-octahydrocyclohepta[e]inden-3-ol

InChI

InChI=1S/C20H32O/c1-13(2)15-12-17(21)20(5)11-10-19(4)9-8-14(3)6-7-16(19)18(15)20/h8,12-13,16-18,21H,6-7,9-11H2,1-5H3/t16-,17+,18-,19-,20-/m1/s1

InChI Key

PVJCGHFLWMLYSO-USYVTKNRSA-N

Isomeric SMILES

CC1=CC[C@@]2(CC[C@@]3([C@H](C=C([C@@H]3[C@H]2CC1)C(C)C)O)C)C

SMILES

CC1=CCC2(CCC3(C(C=C(C3C2CC1)C(C)C)O)C)C

Canonical SMILES

CC1=CCC2(CCC3(C(C=C(C3C2CC1)C(C)C)O)C)C

Other CAS RN

151063-13-7

synonyms

cyanthiwigin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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